

N-Me-L-Ala-Maytansinol: A Technical Guide to Cellular Permeability and Hydrophobicity

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Compound of Interest

Compound Name: *N-Me-L-Ala-maytansinol*

Cat. No.: *B15609370*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-L-Ala-maytansinol is a potent cytotoxic agent belonging to the maytansinoid family of microtubule inhibitors.[1][2] As a key payload in the development of antibody-drug conjugates (ADCs), its physicochemical properties, particularly cellular permeability and hydrophobicity, are critical determinants of ADC efficacy and safety.[3][4][5] This technical guide provides an in-depth analysis of these properties, including available data for related maytansinoids, detailed experimental protocols for their measurement, and visualizations of relevant biological pathways and experimental workflows.

Maytansinoids exert their cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and ultimately, apoptosis.[1][2] The delivery of these potent payloads to target cancer cells via monoclonal antibodies enhances their therapeutic index. The efficiency of intracellular payload delivery and the potential for bystander killing are significantly influenced by the payload's ability to cross cell membranes.[3]

Quantitative Data on Maytansinoid Physicochemical Properties

While specific experimental data for the apparent permeability coefficient (P_{app}) and the logarithm of the partition and distribution coefficients ($\log P$ and $\log D$) for **N-Me-L-Ala-**

maytansinol are not readily available in the public domain, data for the parent compound, maytansine, and the closely related derivative, DM1, provide valuable insights into the expected physicochemical profile.

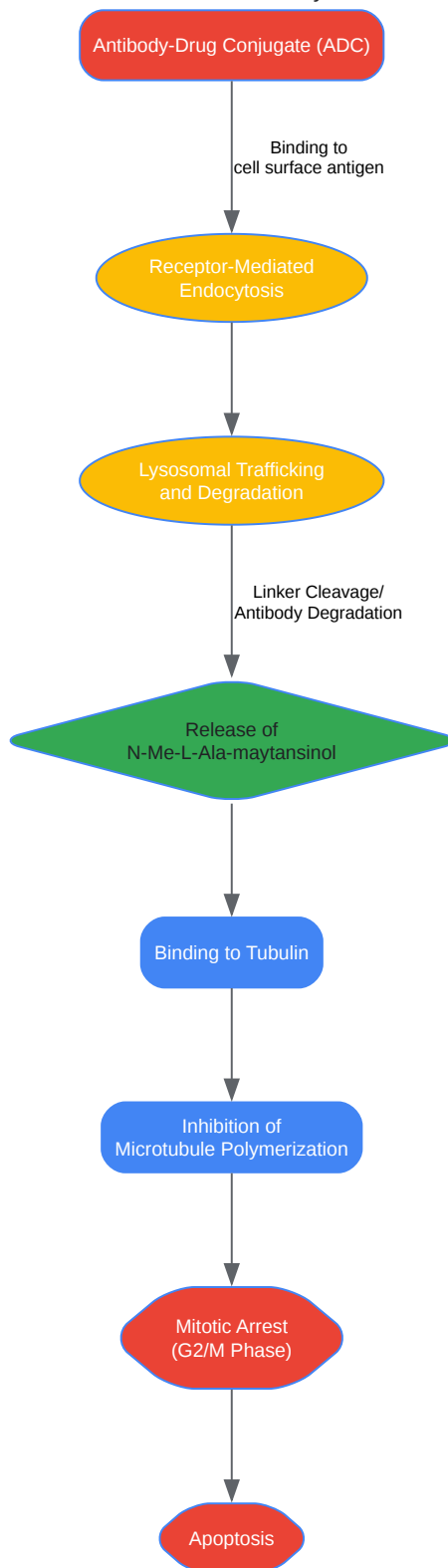
Compound	Parameter	Value	Method	Reference
Maytansine	LogP	2.1	Computed (XLogP3)	[6]
DM1 (Mertansine)	LogP	Not explicitly found	-	-
Maytansine	Apparent Permeability (Papp) in Caco-2 cells	High (qualitative)	Inferred from structural analogs	[7]
DM1 (Mertansine)	Apparent Permeability (Papp) in Caco-2 cells	Moderate to High (qualitative)	Inferred from ADC metabolite studies	[8]

Note: The provided LogP value for maytansine is a computed value and should be considered an estimation. The permeability of maytansinoids is generally considered to be moderate to high, facilitating their entry into target cells. The hydrophobicity of the linker used in an ADC can also significantly impact the overall properties of the conjugate and the released payload.[5][9]

Signaling Pathway: Mechanism of Action of Maytansinoids

Maytansinoids, upon release within a target cell, interfere with microtubule dynamics. This disruption activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis.

Mechanism of Action of Maytansinoids

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Mechanism of Action of Maytansinoids

Experimental Protocols

Cellular Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a widely accepted in vitro method to predict human intestinal absorption and assess the permeability of drug candidates.^{[8][10]}

Objective: To determine the apparent permeability coefficient (P_{app}) of a test compound across a Caco-2 cell monolayer.

Materials:

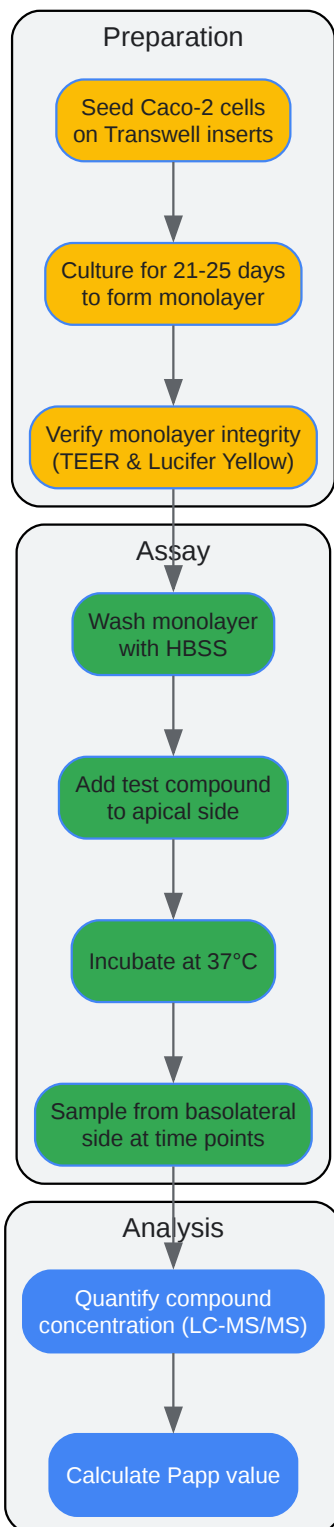
- Caco-2 cells (ATCC HTB-37)
- Transwell® inserts (e.g., 24-well or 96-well format)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
- Test compound (**N-Me-L-Ala-maytansinol**)
- Reference compounds for low and high permeability (e.g., Lucifer yellow and propranolol)
- Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

- Cell Culture and Monolayer Formation:
 - Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
 - Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
 - Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.

- Permeability Assay (Apical to Basolateral Transport):
 - Wash the Caco-2 monolayers with pre-warmed HBSS.
 - Add HBSS to the basolateral (receiver) compartment.
 - Add the test compound solution in HBSS to the apical (donor) compartment.
 - Incubate the plates at 37°C with gentle shaking.
 - At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
 - At the end of the experiment, collect a sample from the apical compartment.
- Sample Analysis:
 - Analyze the concentration of the test compound in all collected samples using a validated analytical method, such as LC-MS/MS.
- Calculation of Apparent Permeability (P_{app}):
 - The P_{app} value (in cm/s) is calculated using the following equation:
 - $P_{app} = (dQ/dt) / (A * C_0)$
 - Where:
 - dQ/dt is the steady-state flux of the compound across the monolayer ($\mu\text{mol/s}$).
 - A is the surface area of the membrane (cm^2).
 - C_0 is the initial concentration of the compound in the donor compartment ($\mu\text{mol/cm}^3$).

Caco-2 Permeability Assay Workflow

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Caco-2 Permeability Assay Workflow

Hydrophobicity Determination: Shake-Flask Method for LogD

The shake-flask method is the traditional and most straightforward technique for determining the octanol-water distribution coefficient (LogD) at a specific pH, which is a measure of a compound's hydrophobicity.

Objective: To determine the LogD of a test compound at a physiologically relevant pH (e.g., 7.4).

Materials:

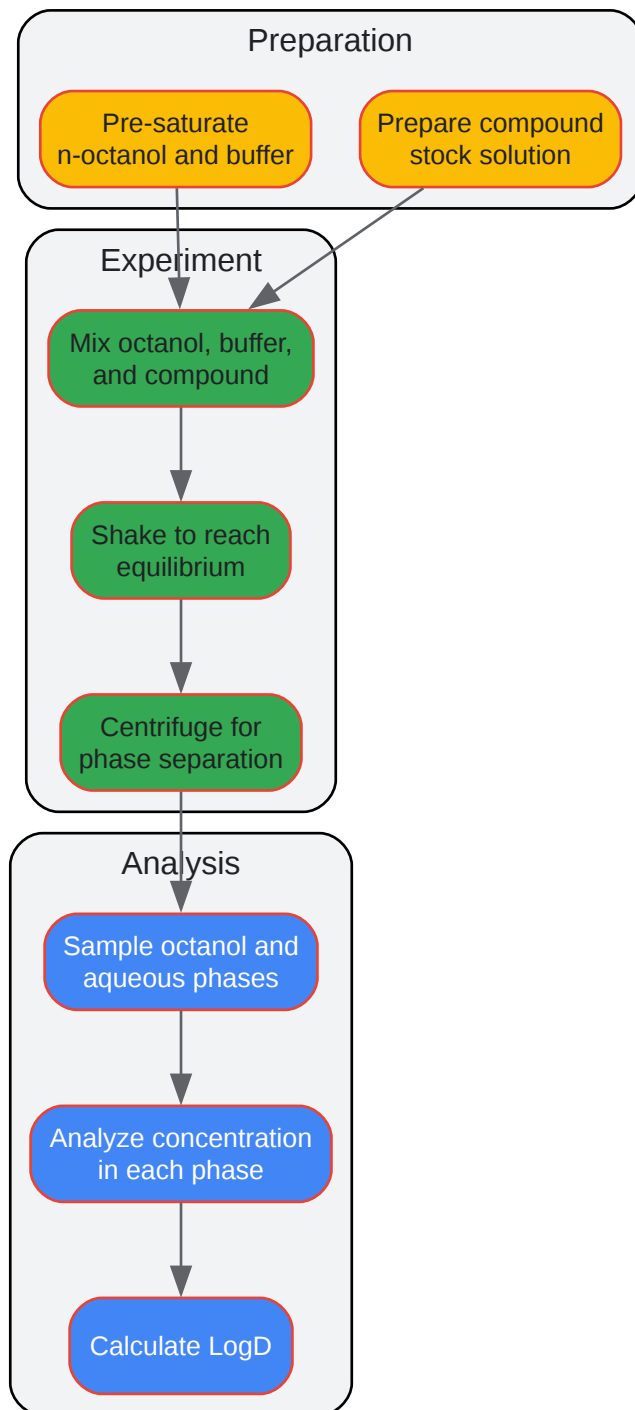
- Test compound (**N-Me-L-Ala-maytansinol**)
- n-Octanol (pre-saturated with buffer)
- Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
- Glass vials with screw caps
- Vortex mixer and/or shaker
- Centrifuge
- Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)

Procedure:

- Preparation:
 - Prepare a stock solution of the test compound in a suitable solvent.
 - Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate.
- Partitioning:

- Add a known volume of the aqueous buffer and n-octanol to a glass vial.
- Add a small aliquot of the test compound stock solution to the vial.
- Securely cap the vial and shake or vortex it for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
- Phase Separation:
 - Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
- Sample Analysis:
 - Carefully collect an aliquot from both the n-octanol and the aqueous layers.
 - Determine the concentration of the test compound in each phase using a suitable analytical method.
- Calculation of LogD:
 - The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase:
 - $\text{LogD} = \log_{10} ([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$

Shake-Flask Method for LogD Determination



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Shake-Flask Method for LogD Determination

Conclusion

N-Me-L-Ala-maytansinol is a critical hydrophobic, cell-permeable payload for the development of next-generation ADCs. While specific quantitative data on its permeability and hydrophobicity remain proprietary or unpublished, the information available for related maytansinoids suggests a profile conducive to effective intracellular delivery. The experimental protocols detailed in this guide provide a framework for the robust in-house characterization of **N-Me-L-Ala-maytansinol** and other novel ADC payloads. A thorough understanding and optimization of these physicochemical properties are paramount for the successful design and clinical translation of highly effective and well-tolerated antibody-drug conjugates.

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